molecular formula C30H36N2O4 B12748808 Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester CAS No. 126409-25-4

Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester

Cat. No.: B12748808
CAS No.: 126409-25-4
M. Wt: 488.6 g/mol
InChI Key: HPURHJQEYJJCSP-PKTNWEFCSA-N
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Description

Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple phenylmethyl groups and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The specific synthetic route can vary, but generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of Amide Bonds: The amide bonds are formed by reacting the protected hydroxyl compound with appropriate amines.

    Formation of Ester Bonds: The ester bonds are formed by reacting the intermediate compounds with suitable carboxylic acids or their derivatives.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S,2S,4R,5R)-4-hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl]-

Uniqueness

Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, including the presence of multiple phenylmethyl groups and the specific stereochemistry of its chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

126409-25-4

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

propan-2-yl N-[(2S,3S,5R)-5-benzyl-6-(benzylamino)-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C30H36N2O4/c1-22(2)36-30(35)32-27(19-24-14-8-4-9-15-24)28(33)20-26(18-23-12-6-3-7-13-23)29(34)31-21-25-16-10-5-11-17-25/h3-17,22,26-28,33H,18-21H2,1-2H3,(H,31,34)(H,32,35)/t26-,27+,28+/m1/s1

InChI Key

HPURHJQEYJJCSP-PKTNWEFCSA-N

Isomeric SMILES

CC(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O

Canonical SMILES

CC(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O

Origin of Product

United States

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